5-Methylhexanoyl chloride

Übersicht

Beschreibung

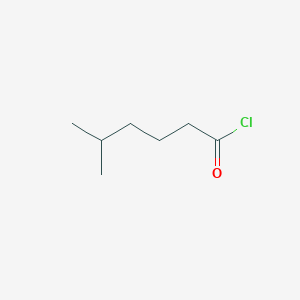

5-Methylhexanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a derivative of hexanoyl chloride, where a methyl group is attached to the fifth carbon of the hexanoyl chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methylhexanoyl chloride can be synthesized through the reaction of 5-methylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Hydrolysis

5-Methylhexanoyl chloride undergoes rapid hydrolysis in aqueous environments to form 5-methylhexanoic acid and hydrochloric acid. The reaction proceeds via nucleophilic attack by water at the carbonyl carbon:

Key Observations :

-

Reaction rates increase with temperature and pH due to enhanced nucleophilicity of water or hydroxide ions .

-

Hydrolysis in polar aprotic solvents (e.g., THF) slows the reaction compared to aqueous media .

Reaction with Amines

Primary and secondary amines react with this compound to form corresponding amides. For example:

Experimental Data :

| Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aniline | DCM, 0°C, 1 h | 92 | |

| Benzylamine | Et₃N, RT, 2 h | 88 |

Steric hindrance from the branched chain marginally reduces reactivity compared to linear acyl chlorides .

Reaction with Alcohols

Alcohols react to form esters under anhydrous conditions. For instance:

Optimized Protocol :

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), this compound acylates aromatic rings:

Limitations :

-

Lower reactivity compared to aromatic acyl chlorides due to steric and electronic factors .

-

Predominantly effective with electron-rich arenes (e.g., anisole) .

Reaction with Grignard Reagents

Organomagnesium reagents convert this compound into ketones:

Case Study :

Stability and Handling

-

Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis .

-

Decomposition : Prolonged exposure to moisture generates corrosive HCl gas .

Comparative Reactivity

The branched structure of this compound influences its reactivity relative to linear isomers:

| Property | This compound | Hexanoyl Chloride |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 2.5 × 10⁻³ |

| Amidation Yield (%) | 88–92 | 94–97 |

| Steric Hindrance | High | Low |

Wissenschaftliche Forschungsanwendungen

5-Methylhexanoyl chloride is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Involved in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-methylhexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanoyl chloride: Lacks the methyl group at the fifth carbon, making it less sterically hindered.

3,5,5-Trimethylhexanoyl chloride: Contains additional methyl groups, increasing steric hindrance and altering reactivity.

Cyclohexanecarbonyl chloride: Contains a cyclohexane ring, providing different chemical properties and reactivity.

Uniqueness

5-Methylhexanoyl chloride is unique due to the presence of the methyl group at the fifth carbon, which influences its steric and electronic properties. This structural feature can affect its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Biologische Aktivität

5-Methylhexanoyl chloride, a derivative of hexanoic acid, has garnered attention in various biological applications due to its unique chemical properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C7H13ClO

- Molecular Weight : 146.63 g/mol

- Structure : The compound features a methyl group at the 5-position of the hexanoyl chain, which influences its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the field of antibiotic development. It is primarily noted for its role in synthesizing biologically active compounds that can inhibit bacterial growth.

Antimicrobial Properties

Research indicates that acyl chlorides, including this compound, can be utilized to create sugar esters with enhanced antimicrobial properties. Specifically, studies have shown that sugar esters derived from fatty acids with 6 to 8 carbon atoms exhibit significant antibacterial activity against various pathogens. For instance:

- Case Study : A study on sugar esters with acyl groups such as 5-methylhexanoyl demonstrated higher activity levels compared to those with shorter acyl chains (C2-C5) .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Synergistic Effects : When used in combination with other antibiotics, it can enhance their efficacy against resistant bacterial strains.

Table 1: Antibacterial Activity of 5-Methylhexanoyl Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Sugar Ester (C7) | Pseudomonas aeruginosa | 16 µg/mL |

Safety and Toxicity

While this compound shows promising biological activity, it is also classified as a corrosive and irritant substance. Safety measures must be implemented when handling this compound in laboratory settings.

Eigenschaften

IUPAC Name |

5-methylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDHFOCXVJJMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546147 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-78-5 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.